molecular formula C8H5BrClFO2 B8308600 1-(3-Bromo-5-chloro-4-fluoro-2-hydroxyphenyl)ethanone

1-(3-Bromo-5-chloro-4-fluoro-2-hydroxyphenyl)ethanone

Cat. No. B8308600
M. Wt: 267.48 g/mol
InChI Key: YWCRKRXZQPVQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09199982B2

Procedure details

1-(3-Bromo-5-chloro-4-fluoro-2-hydroxyphenyl)ethanone (2.0 g, 7.5 mmol) was combined with potassium cyanide (0.58 g, 9.0 mmol) in N,N-dimethylformamide (16 mL, 210 mmol) and heated to 85° C. in an oil bath. After heating for 18 hours, the reaction was allowed to cool to room temperature and iodoethane (0.90 mL, 11 mmol) and potassium carbonate (2.1 g, 15 mmol) were added. The reaction was heated to 65° C. and monitored by LC/MS. After heating for 3 hours the reaction was complete and allowed to cool to room temperature, then taken up in ethyl acetate and washed with water, brine, and dried over magnesium sulfate. The resultant solution was concentrated to give the crude product as a dark oil. The product was purified by flash column chromatography on silica gel eluting hexane:ethyl acetate gradient to give 4-acetyl-2-bromo-6-chloro-3-ethoxybenzonitrile (1.15 gm, 50%) as a solid residue, LCMS calculated for C1iH9BrClNO2(M+H)+: m/z=301.9, 303.9; found: (no ionization)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
0.9 mL
Type
reactant
Reaction Step Four
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:13])=[C:4]([C:10](=[O:12])[CH3:11])[CH:5]=[C:6]([Cl:9])[C:7]=1F.[C-]#N.[K+].C[N:18]([CH3:21])C=O.I[CH2:23][CH3:24].C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[C:10]([C:4]1[CH:5]=[C:6]([Cl:9])[C:7]([C:21]#[N:18])=[C:2]([Br:1])[C:3]=1[O:13][CH2:23][CH3:24])(=[O:12])[CH3:11] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=C(C=C(C1F)Cl)C(C)=O)O
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0.9 mL
Type
reactant
Smiles
ICC
Name
Quantity
2.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 3 hours the reaction
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a dark oil
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C(=C(C#N)C(=C1)Cl)Br)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.